molecular formula C15H21NO3 B15323872 Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B15323872
M. Wt: 263.33 g/mol
InChI Key: ARKSFIKRDAZYEK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The this compound compound is characterized by the presence of an ethoxyphenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-phenylpyrrolidine-3-carboxylate: Lacks the ethoxy group, which may result in different chemical and biological properties.

    Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.

    Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and biological effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered nitrogen-containing heterocycle, which is integral to many biologically active compounds. The compound's molecular formula is C15H19NO2C_{15}H_{19}NO_2 with a molecular weight of 263.33 g/mol. The unique ethoxy substitution on the phenyl ring enhances its solubility and reactivity, influencing its biological activity compared to other derivatives.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has been studied for its effectiveness against various microorganisms, including bacteria and fungi. Preliminary studies show promising results in inhibiting the growth of pathogenic strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : this compound has shown potential in cancer research, with mechanisms involving the modulation of specific molecular targets that are crucial in cancer cell proliferation and survival.
  • Antiviral Effects : Investigations into the antiviral properties of this compound suggest it may interfere with viral replication processes, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can modulate their activity, leading to therapeutic effects. For example, its structure allows for binding to active sites on enzymes involved in metabolic pathways or signaling cascades critical for disease progression.

Table 1: Comparison of Biological Activities of Pyrrolidine Derivatives

Compound NameMolecular WeightAntimicrobial ActivityAnticancer ActivityAntiviral Activity
This compound263.33 g/molYes (E. coli, S. aureus)PromisingUnder investigation
Ethyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate249.30 g/molModerateLimitedNo
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateVariesSignificantYesNo

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity : A study conducted on various synthesized pyrrolidine derivatives demonstrated that this compound showed significant inhibition against multiple bacterial strains, indicating its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in specific cancer types, suggesting a mechanism that may involve the activation of pro-apoptotic pathways .
  • Viral Inhibition Assays : Preliminary assays indicate that this compound may inhibit viral replication in cultured cells, although further research is needed to confirm these findings and elucidate the underlying mechanisms .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO3/c1-3-18-12-7-5-11(6-8-12)13-9-16-10-14(13)15(17)19-4-2/h5-8,13-14,16H,3-4,9-10H2,1-2H3

InChI Key

ARKSFIKRDAZYEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2C(=O)OCC

Origin of Product

United States

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